molecular formula C21H27NO2 B1385363 N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine CAS No. 1040680-89-4

N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine

Cat. No.: B1385363
CAS No.: 1040680-89-4
M. Wt: 325.4 g/mol
InChI Key: JSBVGRXAPMZFKJ-UHFFFAOYSA-N
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Description

N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine is a useful research compound. Its molecular formula is C21H27NO2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[3-(2-phenoxyethoxy)phenyl]methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-3-9-19(10-4-1)22-17-18-8-7-13-21(16-18)24-15-14-23-20-11-5-2-6-12-20/h2,5-8,11-13,16,19,22H,1,3-4,9-10,14-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBVGRXAPMZFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine

Executive Summary & Chemical Identity

This compound (CAS: 1040680-89-4) is a specialized secondary amine featuring a lipophilic 3-(2-phenoxyethoxy)benzyl scaffold. Structurally, it belongs to a class of molecules often explored in medicinal chemistry as modulators of the Calcium-Sensing Receptor (CaSR) and Sigma receptors . Its architecture—comprising a flexible phenoxy-ethoxy ether linker and a cyclohexyl-amine headgroup—mimics the pharmacophore of known calcilytics (e.g., NPS 2143) and calcimimetics, making it a critical chemical probe for studying G-protein coupled receptor (GPCR) allosteric modulation.

Chemical Identification Table
PropertyDetail
IUPAC Name N-{[3-(2-phenoxyethoxy)phenyl]methyl}cyclohexanamine
CAS Number 1040680-89-4
Molecular Formula C₂₁H₂₇NO₂
Molecular Weight 325.45 g/mol
SMILES C1CCC(CC1)NCC2=CC=CC(=C2)OCCOC3=CC=CC=C3
Key Functional Groups Secondary Amine, Aryl Ether, Benzyl Group, Cyclohexyl Ring

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting bioavailability and blood-brain barrier (BBB) penetration. The molecule exhibits high lipophilicity due to the diaryl ether and cyclohexyl motifs.

ParameterValue (Predicted/Exp)Significance
LogP (Octanol/Water) ~4.8 – 5.2Highly lipophilic; suggests strong membrane permeability but potential solubility issues in aqueous media.
pKa (Basic) 9.78 ± 0.20The secondary amine is protonated at physiological pH, aiding in electrostatic interactions with receptor aspartate/glutamate residues.
Polar Surface Area (PSA) ~30 ŲLow PSA indicates excellent potential for CNS penetration (BBB permeable).
Boiling Point 480.6 ± 30.0 °CHigh thermal stability; suitable for high-temperature workups if necessary.
Density 1.08 ± 0.1 g/cm³Slightly denser than water.

Synthesis & Manufacturing Strategy

The most robust route to this compound is a convergent synthesis involving Williamson ether synthesis followed by Reductive Amination . This approach minimizes side reactions (such as over-alkylation) common in direct alkylation methods.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target Target Molecule (this compound) Imine Intermediate Imine Target->Imine Reduction (NaBH(OAc)3) Aldehyde Precursor A 3-(2-phenoxyethoxy)benzaldehyde Imine->Aldehyde Condensation Amine Precursor B Cyclohexylamine Imine->Amine + Phenol 3-Hydroxybenzaldehyde Aldehyde->Phenol Ether Synthesis (K2CO3, DMF) Bromide 2-Phenoxyethyl bromide Aldehyde->Bromide +

Caption: Retrosynthetic disconnection showing the convergent assembly via reductive amination.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2-phenoxyethoxy)benzaldehyde

  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), 2-Phenoxyethyl bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve 3-hydroxybenzaldehyde in DMF.

    • Add K₂CO₃ and stir for 30 mins to generate the phenoxide anion.

    • Add 2-phenoxyethyl bromide dropwise.

    • Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄ and concentrate.

Step 2: Reductive Amination (The Critical Step)

  • Reagents: 3-(2-phenoxyethoxy)benzaldehyde (from Step 1), Cyclohexylamine (1.05 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (catalytic).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Procedure:

    • Dissolve the aldehyde in DCE under Nitrogen atmosphere.

    • Add Cyclohexylamine. Stir for 30-60 mins at Room Temp to allow imine formation (equilibrium).

    • Critical: Add STAB in portions. Why STAB? It is milder than NaBH₄ and selectively reduces the imine without reducing the aldehyde functionality if any remains.

    • Stir overnight at Room Temp.

    • Quench: Add saturated NaHCO₃ solution (gas evolution occurs).

    • Extraction: Extract with DCM (3x).

    • Purification: The crude oil is often purified via Flash Column Chromatography (Silica Gel).

    • Eluent: DCM:MeOH (95:5) + 1% NH₄OH (to prevent tailing of the amine).

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following diagnostic signals must be confirmed.

1H NMR (400 MHz, CDCl₃) Diagnostic Peaks:

  • δ 7.20 - 6.80 (m, 9H): Aromatic protons (overlapping signals from the phenoxy and benzyl rings).

  • δ 4.35 (m, 2H): O-CH ₂-CH₂-O (Methylene adjacent to phenoxy).

  • δ 4.15 (m, 2H): O-CH₂-CH ₂-O (Methylene adjacent to benzyl ether).

  • δ 3.80 (s, 2H): Ar-CH ₂-NH (Benzylic methylene). Key indicator of successful reductive amination.

  • δ 2.45 (m, 1H): N-CH -cyclohexyl (Methine proton on the cyclohexyl ring).

  • δ 1.90 - 1.10 (m, 10H): Cyclohexyl methylene protons.

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Calculated: 326.21; Observed: 326.2 ± 0.1.

Pharmacological Context & Applications

While specific clinical data for this CAS is limited, its structural class defines its utility.

  • Calcium-Sensing Receptor (CaSR) Modulation: The 3-(2-phenoxyethoxy)phenyl motif is a privileged scaffold found in Calcilytics (CaSR antagonists like NPS 2143). These compounds block the CaSR, stimulating the release of Parathyroid Hormone (PTH), theoretically useful for treating osteoporosis.

    • Mechanism:[1][2][3][4] The lipophilic tail (phenoxyethoxy) inserts into the transmembrane domain of the GPCR, while the basic amine (cyclohexylamine) interacts with acidic residues in the receptor binding pocket.

  • Sigma-1 Receptor Ligand: The combination of a basic amine flanked by two hydrophobic domains (benzyl and cyclohexyl) fits the pharmacophore for Sigma-1 receptor ligands, which are investigated for neuroprotective and antipsychotic effects.

Signaling Pathway Interaction (Hypothetical)

Pathway Ligand N-[3-(2-Phenoxyethoxy)benzyl] cyclohexanamine CaSR CaSR (GPCR) Ligand->CaSR Allosteric Modulation Gq Gq/11 Protein CaSR->Gq Activation PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Hydrolysis CaRelease Intracellular Ca2+ Release IP3->CaRelease Triggers

Caption: Hypothetical interaction pathway where the molecule acts as an allosteric modulator of the Calcium-Sensing Receptor.[5]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The secondary amine is prone to oxidation over long periods; conversion to the Hydrochloride (HCl) salt is recommended for long-term stability.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory due to the use of alkylating agents (Step 1) and borohydrides (Step 2).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Nemeth, E. F., et al. (1998). "Calcilytics: compounds that block the calcium-sensing receptor." Current Pharmaceutical Design. (Contextual reference for the 3-(2-phenoxyethoxy)benzyl pharmacophore). Link

  • PubChem Compound Summary. "Benzenemethanamine, N-cyclohexyl- derivatives." (Used for physicochemical property prediction).[6] Link

  • Huateng Pharma. "this compound Product Page." (Source for CAS verification). Link

Sources

Literature review of N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine and its derivatives, a class of small molecules primarily characterized as Sigma-1 Receptor (σ1R) Ligands . These compounds are investigated for their potential in neuroprotection, cognitive enhancement, and modulation of endoplasmic reticulum (ER) stress.

Target Class: Sigma-1 Receptor (σ1R) Modulators | Scaffold: Phenoxyethoxy-Benzylamine

Executive Summary & Mechanism of Action

The this compound scaffold represents a privileged structure in medicinal chemistry, specifically designed to target the Sigma-1 Receptor (σ1R) . The σ1R is a ligand-operated molecular chaperone located at the Mitochondria-Associated Membrane (MAM) of the endoplasmic reticulum.

Structural Logic (Pharmacophore)

The molecule is engineered to satisfy the canonical pharmacophore for high-affinity σ1R binding:

  • Positive Ionizable Center: The secondary amine (cyclohexylamine) becomes protonated at physiological pH, forming an electrostatic interaction with Asp126 in the σ1R binding pocket.

  • Hydrophobic Spacer: The benzyl group and the ethoxy linker provide the necessary spatial separation (approx. 6–10 Å) to traverse the hydrophobic tunnel of the receptor.

  • Distal Aromatic Region: The terminal phenoxy group engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Tyr103 , Phe107 ) deep within the hydrophobic pocket.
Mechanism: The Chaperone Cycle

Upon binding, these derivatives modulate the quaternary structure of σ1R. Agonists typically promote the dissociation of σ1R oligomers into monomers/dimers, which then interact with client proteins (e.g., BiP/GRP78 , IP3R ).

  • Calcium Homeostasis: Stabilization of IP3R at the MAM prevents prolonged

    
     depletion from the ER, inhibiting ER stress-induced apoptosis.
    
  • Unfolded Protein Response (UPR): The ligand-bound σ1R aids in the refolding of misfolded proteins, reducing cellular toxicity.

Chemical Synthesis & Assembly

The synthesis of this compound follows a convergent "Modular Assembly" strategy. This approach allows for the rapid generation of derivatives by varying the amine head group or the phenoxy tail.

Retrosynthetic Analysis

The molecule is disassembled into two key precursors:

  • 3-(2-Phenoxyethoxy)benzaldehyde (The electrophile).

  • Cyclohexanamine (The nucleophile).

Validated Synthetic Protocol

Step 1: Williamson Ether Synthesis (Linker Formation)

  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), 2-Phenoxyethyl bromide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Reflux for 12–16 hours.

  • Causality: The use of a weak base (

    
    ) in a polar aprotic solvent favors the 
    
    
    
    displacement of the bromide by the phenoxide ion without affecting the aldehyde moiety.

Step 2: Reductive Amination (Coupling)

  • Reagents: 3-(2-Phenoxyethoxy)benzaldehyde (1.0 eq), Cyclohexanamine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Conditions: Room temperature,

    
     atmosphere, 4–6 hours.
    
  • Causality: STAB is chosen over

    
     because it is milder and selectively reduces the intermediate imine (Schiff base) without reducing the starting aldehyde, preventing side-product formation.
    
Synthesis Workflow Diagram

Synthesis_Pathway cluster_0 Step 1: Ether Formation cluster_1 Step 2: Reductive Amination Hydroxy 3-Hydroxybenzaldehyde Aldehyde Intermediate: 3-(2-Phenoxyethoxy)benzaldehyde Hydroxy->Aldehyde K2CO3, ACN Reflux (SN2) Bromide 2-Phenoxyethyl Bromide Bromide->Aldehyde Imine Transient Imine Aldehyde->Imine + Amine (-H2O) Amine Cyclohexanamine Amine->Imine Product Final Product: N-[3-(2-Phenoxyethoxy)benzyl] cyclohexanamine Imine->Product NaBH(OAc)3 DCE, RT

Caption: Convergent synthesis via Williamson etherification followed by selective reductive amination.

Structure-Activity Relationship (SAR)

Modifications to the core scaffold significantly alter binding affinity (


) and functional selectivity (

vs

).
Structural RegionModificationEffect on

Affinity
Mechanistic Insight
Amine Head Cyclohexyl (Parent)High (

nM)
Optimal hydrophobic bulk for the primary pocket.
Methyl/EthylDecreasedInsufficient steric bulk to fill the pocket.
N-BenzylpiperidineMaintained/IncreasedMimics Donepezil; may introduce AChE activity.
Linker 2-carbon (Ethoxy)OptimalMatches the distance of the crystal structure tunnel.
3-carbon (Propoxy)VariableCan increase flexibility but may reduce selectivity.
Distal Ring Phenoxy (Parent)HighClassic

-stacking interaction.
4-Fluoro-phenoxyIncreasedFluorine adds metabolic stability and lipophilicity.

Experimental Protocols (Self-Validating)

In Vitro Receptor Binding Assay

Objective: Determine the affinity (


) of the derivative using radioligand displacement.
  • Membrane Preparation: Homogenize guinea pig brain or CHO cells stably expressing human

    
     in ice-cold Tris-sucrose buffer. Centrifuge at 1000 
    
    
    
    (remove debris), then 48,000
    
    
    (collect membranes).
  • Incubation:

    • Radioligand:

      
      -Pentazocine (2 nM).
      
    • Test Compound: 7–10 concentrations (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Determine using 10

      
      M Haloperidol.
      
    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Time/Temp: 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding). Wash

    
     with ice-cold buffer.
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: ER Stress Protection

Objective: Validate agonist activity by measuring protection against Thapsigargin-induced cell death.

  • Cell Culture: Seed PC12 or SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Treat cells with the test derivative (1–10

    
    M) for 1 hour.
    
  • Stress Induction: Add Thapsigargin (1

    
    M) to induce ER stress (SERCA inhibition). Incubate for 24 hours.
    
  • Readout: Assess cell viability using MTT or CellTiter-Glo assay.

  • Validation: A true agonist will significantly restore viability compared to Thapsigargin-only control. Co-administration with NE-100 (a

    
     antagonist) should abolish this protective effect, confirming the mechanism.
    

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of the derivative binding to the Sigma-1 receptor at the MAM interface.

Sigma_Signaling Ligand Ligand: N-[3-(2-Phenoxyethoxy)benzyl] cyclohexanamine Sig1R_Inactive Sig-1R (Oligomer) Inactive Ligand->Sig1R_Inactive Binds Sig1R_Active Sig-1R (Monomer) Active Chaperone Sig1R_Inactive->Sig1R_Active Dissociation BiP BiP / GRP78 (Dissociation) Sig1R_Active->BiP Releases IP3R IP3 Receptor (Stabilization) Sig1R_Active->IP3R Chaperones Apoptosis Apoptosis / Cell Death BiP->Apoptosis Inhibits UPR Calcium Ca2+ Flux (Mitochondria) IP3R->Calcium Maintains ER-Mito Ca2+ ATP ATP Production (Increased) Calcium->ATP Stimulates TCA ATP->Apoptosis Prevents

Caption: Sigma-1 Receptor activation pathway leading to mitochondrial calcium stabilization and neuroprotection.

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human

    
     receptor. Nature.[1] Link
    
  • Collina, S., et al. (2013). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents. Link

  • Prezzavento, O., et al. (2007). Sigma-1 receptor ligands: new perspectives in the treatment of neuropsychiatric disorders. Current Medicinal Chemistry. Link

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell. Link

  • PubChem Database. (2025).[2] Compound Summary: N-benzylcyclohexanamine derivatives.[2] National Library of Medicine. Link

Sources

Structure-activity relationship (SAR) studies involving N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine

[1]

Molecular Architecture & Synthetic Pathway

To perform a robust SAR study, one must first establish a modular synthetic route that allows for independent variation of the molecule's three core regions: the Amine Head (Region A) , the Linker Core (Region B) , and the Distal Tail (Region C) .[1]

Retrosynthetic Analysis

The most efficient route to generate this scaffold and its analogs is via Reductive Amination .[1] This convergent strategy allows for the late-stage coupling of diverse amines with substituted benzaldehydes.[1]

  • Key Disconnection: The C-N bond between the benzyl carbon and the cyclohexyl nitrogen.[1]

  • Intermediates: Cyclohexanamine (Amine) + 3-(2-Phenoxyethoxy)benzaldehyde (Aldehyde).[1]

Validated Synthetic Protocol

The following protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that minimizes side reactions (e.g., reduction of the aldehyde to alcohol) compared to NaCNBH₃.[1]

Step 1: Ether Formation (Williamson Ether Synthesis) [1]

  • Reactants: 3-Hydroxybenzaldehyde (1.0 eq), 2-Phenoxyethyl bromide (1.2 eq).[1]

  • Base/Solvent: K₂CO₃ (2.0 eq) in DMF or Acetonitrile (Reflux, 80°C, 12h).

  • Workup: Dilute with water, extract with EtOAc.[1] Purify via flash chromatography (Hex/EtOAc).[1]

  • Yield Target: >85%.

Step 2: Reductive Amination (The Coupling)

  • Reactants: 3-(2-Phenoxyethoxy)benzaldehyde (1.0 eq), Cyclohexanamine (1.1 eq).[1]

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 eq), Acetic Acid (1.0 eq).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

  • Procedure:

    • Mix aldehyde and amine in DCE for 30 min to form the imine/iminium species.

    • Add STAB portion-wise at 0°C, then warm to RT. Stir for 4–16h.[1]

    • Quench: Sat. NaHCO₃ (aq).[1]

  • Purification: Acid-base extraction followed by silica gel chromatography (DCM/MeOH/NH₃).[1]

Synthetic Workflow Visualization

SynthesisWorkflowPhenol3-HydroxybenzaldehydeAldehydeIntermediate:3-(2-Phenoxyethoxy)benzaldehydePhenol->AldehydeK2CO3, DMF, 80°C(Williamson Ether)Bromide2-Phenoxyethyl bromideBromide->AldehydeAmineCyclohexanamineImineImine Species(In situ)Amine->ImineAldehyde->Imine+ AmineDCE, AcOHProductTarget Scaffold:N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamineImine->ProductNaBH(OAc)3Reductive Amination

Caption: Convergent synthetic pathway utilizing a Williamson ether synthesis followed by STAB-mediated reductive amination.

SAR Logic & Optimization Matrix

The SAR study must systematically probe the pharmacophore.[1] For N-benzylamine ethers, the biological activity (typically at Sigma-1 or Ion Channels) is driven by the interplay between the cationic center and the hydrophobic regions.[1]

Region A: The Amine Head (Cationic Center)

Hypothesis:[1][2][3][4][5][6] The basic nitrogen (pKa ~9.[1]5) forms a critical salt bridge with an aspartate or glutamate residue in the target binding pocket (e.g., Asp126 in S1R).[1] The cyclohexyl group provides bulk tolerance.[1]

Modification StrategyRationalePriority Analogs
Steric Contraction Test if the bulky cyclohexyl is necessary for hydrophobic fit.[1]Cyclopentyl, Isopropyl, Cyclobutyl
Steric Expansion Probe the size limit of the hydrophobic pocket.Cycloheptyl, Adamantyl, 4-tert-butyl-cyclohexyl
Conformational Constraint Reduce entropic penalty upon binding.[1]Piperidine, Morpholine (reduces lipophilicity), 4-Phenylpiperidine
Basicity Modulation Assess the necessity of the protonated nitrogen.[1]N-Acetylation (Amide, inactive control), Pyridine (reduced pKa)
Region B: The Linker (Spacer)

Hypothesis: The benzyl linker positions the aromatic rings at a specific distance.[1] The "Meta" substitution pattern of the ether is a key geometric constraint.[1]

  • Linker Length: Extend to Phenethyl (2 carbons) to test flexibility.

  • Substitution Position: Move the ether chain to Para or Ortho to probe the binding pocket's shape.[1]

  • Electronic Effects: Add Fluorine to the benzyl ring (e.g., 4-F or 2-F) to modulate metabolic stability (blocking P450 oxidation) and ring electron density.[1]

Region C: The Distal Tail (Hydrophobic Anchor)

Hypothesis: The 2-phenoxyethoxy tail engages in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

  • Chain Length: Vary the ethylene glycol linker (-O-CH2-CH2-O-) to Propyl (-O-CH2-CH2-CH2-O-) or simple Methylene (-O-CH2-).

  • Terminal Ring: Replace Phenyl with Pyridine (to lower LogP) or Naphthalene (to increase

    
    -stacking).
    
  • Ether Oxygen: Replace the ether oxygen with a Carbon (Alkyl chain) to test if the H-bond acceptor capability of the oxygen is required.[1]

Biological Profiling & Validation Protocols

To validate the SAR, the following hierarchical assay cascade is recommended.

Primary Assay: Radioligand Binding (Sigma-1 Receptor)

Given the structural similarity to Haloperidol and Pentazocine, S1R is the primary off-target or target candidate.[1]

  • Protocol: Competition binding assay using [³H]-(+)-Pentazocine.

  • Source Tissue: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human S1R.[1]

  • Procedure:

    • Incubate membranes with [³H]-(+)-Pentazocine (2 nM) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubation buffer: 50 mM Tris-HCl (pH 7.4), 37°C for 120 min.

    • Terminate via rapid filtration over GF/B filters.[1]

    • Data Output:

      
       values calculated from 
      
      
      using the Cheng-Prusoff equation.
Secondary Assay: Functional Ion Channel Block (Nav1.7 / Nav1.8)

Lipophilic amines often block voltage-gated sodium channels in a state-dependent manner.[1]

  • Method: Whole-cell Patch Clamp (Automated Electrophysiology, e.g., QPatch).[1]

  • Protocol:

    • Voltage Protocol: Hold at -100 mV (Resting) vs. -50 mV (Inactivated state).

    • Pulse: Depolarize to 0 mV for 20ms to elicit current.

    • Readout: Measure Tonic Block (Resting) vs. Phasic Block (Use-dependent).

    • Significance: High affinity for the Inactivated State suggests potential as an analgesic (neuropathic pain).[1]

SAR Decision Tree

SAR_LogicHitHit Compound:N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamineTest1Primary Screen:Sigma-1 Binding (Ki)Hit->Test1Decision1Ki < 50 nM?Test1->Decision1OptPotencyOptimize Potency:- Rigidify Amine (Piperidine)- Vary Linker LengthDecision1->OptPotencyNoOptPropOptimize Properties:- Lower LogP (Add N)- Block Metabolism (F-scan)Decision1->OptPropYesOptPotency->Test1IterateSelectivitySelectivity Screen:vs. Sigma-2, hERG, Nav1.xOptProp->Selectivity

Caption: Decision matrix for advancing the scaffold from Hit to Lead based on affinity and physicochemical properties.

Physicochemical Considerations

The parent molecule is highly lipophilic.[1]

  • cLogP: ~4.8 (Predicted).[1] Risk:[1] High plasma protein binding, poor solubility.[1]

  • pKa: ~9.8 (Secondary amine).[1]

  • Formulation: Must be handled as a salt form (Hydrochloride or Tartrate) for biological assays to ensure solubility in aqueous buffers.[1]

References

  • Reductive Amination Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Sigma-1 Receptor SAR: Collina, S., et al. (2017).[1] Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents, 27(5), 565-578.[1] Link

  • Nav Channel Blockers: Lenkowski, P. W., et al. (2004).[1] Block of human Nav1.5 sodium channels by local anesthetics: the role of the distal phenyl ring.[1] European Journal of Pharmaceutical Sciences, 21(1), 71-79.[1] Link

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[1] Link

Methodological & Application

Crystallization techniques for N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Crystallization & Purification of N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine

Executive Summary & Challenge Definition

This compound (CAS: 1040680-89-4) is a secondary amine characterized by a lipophilic "tail" (the phenoxyethoxybenzyl group) and a cycloaliphatic "head" (cyclohexyl).

The Challenge: Like many lipophilic secondary amines synthesized via reductive amination, the free base of this molecule typically exists as a viscous oil or a low-melting solid at room temperature. This physical state makes purification via simple filtration impossible and column chromatography (the alternative) inefficient for scale-up.

The Solution: This protocol details the Salt Formation & Crystallization Strategy . By converting the amine into a crystalline salt (e.g., Hydrochloride, Oxalate, or Fumarate), we introduce ionic lattice energy that drives the transition from a disordered oil to an ordered solid, expelling impurities (unreacted aldehyde, cyclohexylamine) into the mother liquor.

Physicochemical Profile & Solubility Logic

Before initiating crystallization, the solubility profile must be understood to select the correct "Solvent/Anti-Solvent" system.

PropertyValue (Predicted/Typical)Implication for Crystallization
Structure Type Lipophilic Secondary AmineHigh solubility in non-polar solvents (DCM, Toluene).
pKa (Base) ~9.5 - 10.5Strong candidate for salt formation with weak to strong acids.
LogP High (>3.5)Low water solubility; requires organic solvent systems (Alcohols/Esters).
Free Base State Viscous Oil / Low MP SolidDirect crystallization is difficult. Salt formation is mandatory.

Phase 1: Salt Screening Strategy

Do not immediately scale up with HCl. While Hydrochlorides are common, they can sometimes form hygroscopic gums with flexible ether chains. A rapid screen of 3 counter-ions is required.

Screening Protocol:

  • Prepare Stock Solution: Dissolve 100 mg of crude free base in 0.5 mL of Ethanol or Isopropyl Alcohol (IPA).

  • Acid Addition: Add 1.1 equivalents of the following acids to separate vials:

    • Vial A (HCl): 4M HCl in Dioxane or concentrated aqueous HCl.

    • Vial B (Oxalic Acid): Saturated solution of oxalic acid in Ethanol.

    • Vial C (Fumaric Acid): Saturated solution of fumaric acid in IPA.

  • Observation:

    • Immediate Precipitate: Good. Heat to redissolve and cool slowly.

    • No Precipitate: Add anti-solvent (Diethyl Ether or Heptane) dropwise.

    • Oiling Out: Bad. Re-heat and add more solvent or change solvent system.

Selection Criteria:

  • Crystallinity: Sharp XRPD peaks (or defined microscopic shape).

  • Yield: >70% recovery.

  • Purity: Rejection of impurities (validated by HPLC).

Phase 2: Detailed Experimental Protocols

Protocol A: Preparation of the Free Base (Pre-requisite)

Ensure the starting material is in its neutral form before salt formation.

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) .

  • Wash with 1M NaOH (2x) to remove any protonated species and residual acidic impurities.

  • Wash with Brine (1x) to remove excess water.

  • Dry the organic layer over anhydrous Na₂SO₄ .

  • Concentrate under reduced pressure (Rotavap) to obtain the Free Base Oil .

Protocol B: Crystallization of the Hydrochloride Salt (Standard Method)

Best for high-throughput purification if the HCl salt is not hygroscopic.

  • Dissolution: Dissolve 10.0 g of Free Base Oil in 50 mL of Ethyl Acetate (EtOAc) . Stir at Room Temperature (RT).

    • Note: If the oil is not fully soluble, add small amounts of Ethanol (EtOH) until clear.

  • Acidification: Slowly add 4M HCl in Ethyl Acetate (or Dioxane) (approx. 1.2 equivalents) dropwise with vigorous stirring.

    • Observation: The solution should become cloudy as the salt forms.

  • Nucleation: If "oiling out" occurs (formation of a second liquid phase), heat the mixture to 60°C until homogeneous, then allow to cool slowly to RT. Seed with a crystal if available.

  • Maturation: Stir the slurry at 0-5°C for 2 hours to maximize yield.

  • Filtration: Filter the white solid using a Büchner funnel.

  • Washing: Wash the cake with cold EtOAc or Heptane to remove colored impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol C: Crystallization of the Oxalate Salt (Alternative for "Oily" Amines)

Oxalates often crystallize better than HCl salts for lipophilic amines due to strong hydrogen bonding networks.

  • Dissolution: Dissolve 5.0 g of Free Base Oil in 25 mL of Ethanol (EtOH) .

  • Acid Preparation: Dissolve 1.0 equivalent of Oxalic Acid Dihydrate in 10 mL of warm Ethanol.

  • Combination: Pour the acid solution into the amine solution while stirring at 40°C.

  • Crystallization: Allow the mixture to cool to RT. If no crystals form, add Diethyl Ether or MTBE dropwise until slight turbidity persists.

  • Isolation: Cool to 4°C overnight. Filter and wash with cold Ethanol/Ether (1:1).

Process Visualization (Workflow)

PurificationWorkflow Crude Crude Reaction Mixture (Reductive Amination) Workup Workup: DCM Extraction Wash w/ 1M NaOH Dry & Concentrate Crude->Workup FreeBase This compound (Viscous Oil) Workup->FreeBase Screen Salt Screening (HCl, Oxalate, Fumarate) FreeBase->Screen Decision Is Solid Crystalline? Screen->Decision MethodA Method A: HCl Salt Solvent: EtOAc/EtOH Precipitant: HCl/Dioxane Decision->MethodA HCl forms solid MethodB Method B: Oxalate Salt Solvent: Ethanol Precipitant: Oxalic Acid Decision->MethodB HCl forms oil Recryst Recrystallization (Solvent/Anti-Solvent) MethodA->Recryst MethodB->Recryst Final Pure Crystalline API (>99% Purity) Recryst->Final

Figure 1: Decision tree for the purification of this compound, moving from crude oil to validated crystalline salt.

Analytical Validation & Quality Control

To ensure the protocol has succeeded, the final solid must undergo the following checks:

TechniquePurposeAcceptance Criteria
HPLC (Reverse Phase) Purity Assay>98.5% Area (No single impurity >0.5%)
1H NMR (DMSO-d6) Structure VerificationConfirm ratio of Cyclohexyl protons to Aromatic protons. Verify salt stoichiometry.
DSC (Differential Scanning Calorimetry) Thermal PropertiesSharp endotherm (Melting Point). Broad peak indicates amorphous content or impure salt.
XRPD (X-Ray Powder Diffraction) CrystallinityDistinct Bragg peaks. "Halo" indicates amorphous material (requires re-crystallization).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.

  • PubChem Compound Summary. (2023). "this compound (CAS 1040680-89-4)".[1] National Center for Biotechnology Information.

Sources

Structural Elucidation of N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure. This application note provides a comprehensive guide to the interpretation of the ¹H and ¹³C NMR spectra of N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine, a molecule possessing a diverse range of chemical environments. We will dissect the theoretical underpinnings of chemical shifts and coupling constants for each unique nucleus within the molecule. Furthermore, this guide furnishes detailed, field-proven protocols for sample preparation and data acquisition, designed to ensure spectral quality and reproducibility. The methodologies and interpretations presented herein are intended to serve as an authoritative resource for researchers and scientists engaged in the structural characterization of complex organic molecules.

Introduction: The Role of NMR in Structural Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is a cornerstone of scientific rigor. This compound presents an excellent case study for NMR analysis due to its combination of aliphatic, aromatic, ether, and amine functionalities. Each of these groups imparts a distinct electronic environment to its constituent protons and carbons, resulting in a rich, multi-signal NMR spectrum. A thorough interpretation of this spectrum not only confirms the successful synthesis of the target molecule but also provides a detailed map of its atomic connectivity. This guide follows a logical progression from theoretical prediction to practical application, ensuring a holistic understanding of the NMR data.

Molecular Structure and Atom Labeling

To facilitate a clear and systematic spectral assignment, the atoms of this compound are labeled as shown below. This numbering scheme will be used consistently throughout this document.

Caption: Labeled structure of this compound.

Part I: ¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons. Each unique set of protons will produce a distinct signal characterized by its chemical shift (δ), integration value, and multiplicity.

Predicted ¹H NMR Signal Assignments

Aromatic Protons (δ 6.8 - 7.4 ppm):

  • H19, H23, H20, H22, H21 (Phenoxy Ring): This monosubstituted ring will exhibit complex splitting patterns. Protons ortho (H19, H23) and para (H21) to the electron-donating ether oxygen will be shielded and appear more upfield compared to the meta protons (H20, H22).[1] We predict signals around δ 6.9-7.0 ppm for H19, H21, H23 and δ 7.2-7.3 ppm for H20, H22.

  • H9, H10, H11, H12 (Benzyl Ring): This meta-disubstituted ring will show four distinct signals. The chemical shifts are influenced by the electron-donating ether group and the electron-withdrawing (by induction) benzylamine moiety.[1] Expected signals will be in the range of δ 6.8-7.3 ppm . Their specific positions and multiplicities will depend on ortho, meta, and para coupling interactions.

Ether and Benzylic Protons (δ 3.5 - 4.5 ppm):

  • H16 (O-CH₂-CH₂-O): These protons are adjacent to the phenoxy oxygen, which is strongly deshielding. This signal is expected to be a triplet around δ 4.2-4.5 ppm .[2][3]

  • H15 (O-CH₂-CH₂-O): These protons are adjacent to the benzyl ether oxygen and are also deshielded, appearing as a triplet around δ 4.1-4.3 ppm .[2][3] The signals for H15 and H16 will be triplets due to coupling with each other.

  • H7 (N-CH₂-Ar): The benzylic protons are adjacent to both the nitrogen atom and the aromatic ring. This environment results in a characteristic chemical shift. The signal will be a singlet (assuming no coupling to the NH proton) around δ 3.7-3.8 ppm .[4]

Aliphatic Protons (δ 1.0 - 3.0 ppm):

  • H1 (Cyclohexyl CH-N): This methine proton is directly attached to the nitrogen, causing a downfield shift relative to other cyclohexyl protons. It will appear as a multiplet around δ 2.5-2.7 ppm .[5]

  • H2, H6, H3, H5, H4 (Cyclohexyl CH₂): The remaining ten protons of the cyclohexyl ring will produce a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between δ 1.0-2.0 ppm .[6] The axial and equatorial protons are chemically non-equivalent and will have different chemical shifts and coupling constants.

Amine Proton (δ 0.5 - 5.0 ppm):

  • NH: The chemical shift of the secondary amine proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding effects.[7][8] It often appears as a broad singlet and can range from δ 1.0-4.0 ppm . Its presence can be confirmed by a D₂O exchange experiment, where the signal disappears.[5]

¹H NMR Data Summary
Labeled ProtonsPredicted δ (ppm)MultiplicityIntegrationNotes
H20, H227.2 - 7.3Multiplet2HMeta protons on phenoxy ring
H9, H10, H11, H126.8 - 7.3Multiplet4HBenzyl ring protons
H19, H21, H236.9 - 7.0Multiplet3HOrtho/para protons on phenoxy ring
H164.2 - 4.5Triplet2HAdjacent to phenoxy oxygen
H154.1 - 4.3Triplet2HAdjacent to benzyl ether oxygen
H73.7 - 3.8Singlet2HBenzylic protons
H12.5 - 2.7Multiplet1HCyclohexyl methine (adjacent to N)
H2, H3, H4, H5, H61.0 - 2.0Multiplet10HRemaining cyclohexyl protons
NH1.0 - 4.0Broad Singlet1HExchangeable with D₂O

Part II: ¹³C NMR Spectral Interpretation

In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom produces a single, sharp peak. The chemical shift of each peak provides direct information about the carbon's electronic environment, hybridization, and connectivity.

Predicted ¹³C NMR Signal Assignments

Aromatic Carbons (δ 110 - 160 ppm):

  • C18 (C-O, Phenoxy): The carbon directly attached to the ether oxygen is significantly deshielded and will appear furthest downfield among the aromatic carbons, around δ 158-160 ppm .[9]

  • C13 (C-O, Benzyl): Similarly, the benzyl carbon attached to the ether oxygen will be found at a high chemical shift, around δ 157-159 ppm .

  • C8 (C-CH₂, Benzyl): The quaternary carbon of the benzyl ring to which the benzylamine group is attached will appear in the δ 138-142 ppm range.

  • Other Aromatic Carbons (C9-C12, C19-C23): The remaining eight sp² hybridized carbons of the two aromatic rings will resonate between δ 114-130 ppm .[10][11] The exact shifts are dictated by the substitution pattern.

Ether and Benzylic Carbons (δ 50 - 80 ppm):

  • C15, C16 (O-CH₂-CH₂-O): The two sp³ carbons of the ethoxy bridge are in the typical ether region. They are deshielded by the adjacent oxygen atoms and are expected to appear in the δ 65-70 ppm range.[12][13]

  • C7 (N-CH₂-Ar): The benzylic carbon is deshielded by the adjacent nitrogen and the aromatic ring, with a predicted chemical shift around δ 50-55 ppm .[14]

Aliphatic Carbons (δ 20 - 60 ppm):

  • C1 (CH-N): This carbon is directly bonded to the nitrogen atom, which causes a significant downfield shift compared to other aliphatic carbons. It is expected to resonate around δ 55-60 ppm .[5][14]

  • C2, C6, C3, C5, C4 (Cyclohexyl): Due to symmetry, the cyclohexyl ring will show three distinct signals for the CH₂ groups, in addition to the C1 signal. These will appear in the typical alkane region of δ 25-35 ppm .[15]

¹³C NMR Data Summary
Labeled CarbonsPredicted δ (ppm)Carbon TypeNotes
C18158 - 160C (Quaternary)Aromatic C-O (Phenoxy)
C13157 - 159C (Quaternary)Aromatic C-O (Benzyl)
C8138 - 142C (Quaternary)Aromatic C-CH₂
C9-C12, C19-C23114 - 130CHRemaining Aromatic Carbons
C15, C1665 - 70CH₂Ethoxy Bridge Carbons
C155 - 60CHCyclohexyl C-N
C750 - 55CH₂Benzylic Carbon
C2, C630 - 35CH₂Cyclohexyl Carbons
C3, C525 - 30CH₂Cyclohexyl Carbons
C424 - 26CH₂Cyclohexyl Carbon

Part III: Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol 1: NMR Sample Preparation

Objective: To prepare a homogeneous, contaminant-free solution of the analyte suitable for high-resolution NMR spectroscopy.

Materials:

  • This compound

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • Glass vial

  • Pasteur pipette with cotton wool plug

  • 5 mm NMR tube (high precision)

Methodology:

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry glass vial.[16][17] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[17]

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.[16][18] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak. TMS serves as the internal standard for chemical shift referencing (δ 0.00 ppm).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical for achieving sharp NMR signals.[19]

  • Filtration and Transfer: Prepare a filter by placing a small, tight plug of cotton wool or Kimwipe into a clean Pasteur pipette.[17][18] Transfer the solution from the vial through the filter pipette directly into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and broaden the spectral lines.[16]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)

Objective: To acquire a standard one-dimensional proton NMR spectrum with good resolution and signal-to-noise.

Core Acquisition Parameters:

  • Pulse Program: zg30 or similar standard one-pulse sequence.[20]

  • Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm). This range is sufficient to cover all expected proton signals for typical organic molecules.[21]

  • Acquisition Time (AQ): ~3.0 seconds. This duration allows for the detection of sharp signals and provides good digital resolution.[20][22]

  • Relaxation Delay (D1): 2.0 seconds. A delay is added to allow for spin-lattice relaxation of the protons before the next pulse, ensuring the signal is not saturated.

  • Number of Scans (NS): 8 to 16. Signal averaging increases the signal-to-noise ratio (S/N), which scales with the square root of the number of scans.[22] For a moderately concentrated sample, 8 scans are often sufficient.

  • Receiver Gain (RG): Set automatically by the spectrometer (rga command) to optimize signal detection without overloading the detector.[23]

Protocol 3: ¹³C NMR Data Acquisition (100 MHz Spectrometer)

Objective: To acquire a proton-decoupled ¹³C NMR spectrum.

Core Acquisition Parameters:

  • Pulse Program: zgpg30 or a similar pulse program with proton decoupling.[24] The 'pg' denotes power-gated decoupling, which is applied only during acquisition to provide signal simplification and enhancement via the Nuclear Overhauser Effect (NOE) while minimizing sample heating.[24]

  • Spectral Width (SW): 220 ppm (e.g., from -10 to 210 ppm). The chemical shift range for carbon is much larger than for protons.[11][25]

  • Acquisition Time (AQ): ~1.0 second.

  • Relaxation Delay (D1): 2.0 seconds. Carbon nuclei, especially quaternary carbons, can have long relaxation times. While a 2-second delay is a good starting point for routine spectra, quantitative analysis would require much longer delays.[24][26]

  • Number of Scans (NS): 128 to 1024. A significantly higher number of scans is required compared to ¹H NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[24] The exact number will depend on the sample concentration.

Part IV: Data Interpretation Workflow

The process of interpreting NMR spectra is a systematic exercise in logic, correlating each piece of spectral data with the proposed molecular structure.

start_end start_end process process data data decision decision result result A Start: Prepare Sample & Acquire Spectra B Analyze ¹H NMR Spectrum A->B C Analyze ¹³C NMR Spectrum A->C D Count Signals B->D G Count Signals C->G E Assign Chemical Shifts & Integration D->E F Analyze Multiplicity (Splitting) E->F I Correlate ¹H and ¹³C Data F->I H Assign Chemical Shifts G->H H->I J Are all signals assigned and consistent with structure? I->J K Structure Confirmed J->K  Yes L Re-evaluate or Acquire 2D NMR (COSY, HSQC) J->L No M End K->M L->I

Caption: Logical workflow for NMR spectral interpretation.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of this compound serves as a powerful illustration of NMR's capability in structural elucidation. By systematically evaluating chemical shifts, signal integrations, and spin-spin coupling, a complete and self-consistent assignment of all proton and carbon nuclei is achievable. The protocols provided establish a robust framework for obtaining high-quality data, which is the foundation of any reliable spectral interpretation. This integrated approach, combining theoretical prediction with rigorous experimental practice, empowers researchers to confidently verify and characterize complex molecular architectures in the pursuit of new therapeutic agents and chemical innovations.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Preparing an NMR sample. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • JoVE. (2026, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

  • Hanson, L. (n.d.). The ACQUISITION PARAMETERS. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Concentration‐Dependent Variation of 1H‐NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives. Retrieved from [Link]

  • JoVE. (2026, April 4). Video: Carbon-13 (¹³C) NMR: Overview. Retrieved from [Link]

  • NMR Facility - Chemistry Department, University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • NMR Facility - Chemistry Department, University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116–2123. [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Bruker. (n.d.). 13C ACQUISITION PERIOD. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10. Retrieved from [Link]

  • Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 16). 18.9 Spectroscopy of Ethers. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Scribd. (n.d.). NMR Spectroscopy Data Parameters. Retrieved from [Link]

  • Starkey, L. S. (n.d.). Calculating 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4982-5010. [Link]

Sources

Application Notes and Protocols for the Storage and Handling of N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe and effective storage and handling of N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine. As a novel research compound, specific stability and toxicity data are not extensively available. Therefore, these protocols are synthesized from established best practices for handling structurally related compounds, including secondary amines, cyclohexylamine derivatives, and phenoxy ethers. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure sample integrity, maximize shelf-life, and maintain a safe laboratory environment.

Introduction: Understanding the Compound

This compound is a complex secondary amine incorporating a flexible phenoxyethoxy side chain and a bulky cyclohexyl group. The presence of the amine functional group suggests basicity and nucleophilic properties, while the ether linkages are generally stable but can be susceptible to cleavage under harsh acidic conditions. The overall structure suggests a compound with low volatility and potential for atmospheric oxidation over time. Proper storage and handling are paramount to prevent degradation and ensure the reliability of experimental results.[1][2][3]

Chemical and Physical Properties (Inferred)

A thorough understanding of the compound's properties is critical for safe handling. Based on its structural motifs, the following characteristics are inferred:

PropertyInferred Value/CharacteristicRationale & Handling Implication
Appearance Colorless to pale yellow liquid or solidColor changes upon storage may indicate degradation or oxidation.[3]
Odor Potential for a faint, fishy, amine-like odorWork in a well-ventilated area or chemical fume hood.[4][5]
Basicity (pKb) Weakly basicIncompatible with strong acids and oxidizing agents.[4][6]
Solubility Likely soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane)Choose appropriate solvents for sample preparation.[1]
Stability Stable under recommended storage; sensitive to light, air (oxidation), and extreme pHRequires controlled storage conditions to ensure long-term integrity.[7]
Reactivity The secondary amine is nucleophilic and can react with acids, and strong oxidizing agents.[6][8]Segregate from incompatible chemicals during storage and experiments.[9][10]

Core Principles of Storage

The primary objective of a storage protocol is to mitigate degradation pathways such as oxidation, hydrolysis, and photodegradation. A tiered approach to storage based on anticipated duration is recommended.

Long-Term Storage (Months to Years)

For archival purposes or long-term preservation, minimizing all forms of energy input is critical.

  • Temperature: -20°C or -80°C . Lower temperatures significantly slow down potential degradation reactions.[11] For neat solids, -20°C is generally sufficient.[12]

  • Atmosphere: Inert Gas Overlay . The presence of a secondary amine makes the compound susceptible to oxidation.[3] Before sealing, flush the vial headspace with an inert gas like argon or nitrogen.

  • Container: Use amber glass vials with PTFE-lined screw caps. This protects the sample from light and ensures an airtight seal.

  • Aliquotting: It is highly recommended to aliquot the sample into smaller, single-use volumes for long-term storage. This practice avoids repeated freeze-thaw cycles and minimizes exposure of the bulk sample to air and moisture.

Short-Term Storage (Days to Weeks)

For samples that are in active use, the following conditions are appropriate:

  • Temperature: 2-8°C . Refrigeration is adequate to preserve sample integrity for short durations.[11]

  • Container: Tightly sealed amber vials are sufficient. An inert gas overlay is good practice but may not be essential for very short periods if the vial is kept securely closed.

  • Location: Store in a designated, explosion-proof laboratory refrigerator. Do not store flammable materials in standard domestic refrigerators.[11][13]

Benchtop Handling (Hours)

When actively working with the sample:

  • Keep the container sealed when not in use.

  • Protect from direct light by using amber vials or wrapping clear vials in aluminum foil.

  • Work in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[9][14]

Experimental Protocols

Protocol for Initial Sample Receipt and Aliquotting

This protocol ensures the sample is properly processed upon arrival to maximize its stability and usability.

Workflow for Sample Receipt and Aliquotting

A Receive Sample B Inspect Container Integrity A->B C Equilibrate to Room Temperature B->C If intact D Work in Chemical Fume Hood C->D E Prepare Aliquot Vials (Amber, Labeled) D->E F Open Master Vial D->F G Dispense Aliquots E->G F->G H Flush Headspace with Inert Gas G->H I Seal Vials Tightly H->I J Log in Inventory System I->J K Store at Appropriate Temperature J->K L Discard Contaminated PPE K->L

Caption: Workflow for receiving and preparing aliquots of this compound.

Step-by-Step Methodology:

  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[15]

  • Initial Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Equilibration: If the sample was shipped cold, allow the sealed container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture into the sample.

  • Prepare Workspace: Conduct all manipulations within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Aliquot Preparation: Prepare a series of appropriately sized amber glass vials with PTFE-lined caps. Label each vial clearly with the compound name, concentration (if in solution), lot number, and date.

  • Dispensing: Carefully open the master container and, using a clean pipette or spatula, dispense the desired amount into each pre-labeled aliquot vial.

  • Inert Atmosphere: For each aliquot intended for long-term storage, flush the vial's headspace with a gentle stream of argon or nitrogen for 10-15 seconds before sealing.

  • Sealing and Storage: Tightly seal each vial. For long-term storage, place in a labeled freezer box at -20°C or -80°C. For short-term use, place in a refrigerator (2-8°C).

  • Documentation: Record the location, date, and number of aliquots in the laboratory's chemical inventory system.[13]

  • Cleanup: Dispose of any contaminated materials (e.g., pipette tips) in the appropriate chemical waste stream. Clean the work area thoroughly.

Protocol for Preparing a Stock Solution
  • Solvent Selection: Choose a suitable, dry solvent in which the compound is readily soluble (e.g., DMSO, ethanol).

  • Calculation: Calculate the mass of the compound required to achieve the desired stock solution concentration.

  • Weighing: In a chemical fume hood, weigh the required amount of the compound directly into a tared vial.

  • Dissolution: Add the calculated volume of solvent to the vial. Seal the vial and mix thoroughly by vortexing or gentle agitation until the solid is completely dissolved.

  • Storage: Store the stock solution under the same conditions recommended for the neat compound (long-term at -20°C, short-term at 2-8°C), ensuring it is tightly sealed to prevent solvent evaporation.

Safety and Handling Precautions

As a secondary amine, this compound should be handled with care. The following safety measures are mandatory.

Decision Tree for Safe Handling

decision decision start Handling the Compound ppe Wear appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe location Work in a certified chemical fume hood ppe->location spill_check Is there a spill? location->spill_check incompatible Avoid contact with: - Strong Acids - Oxidizing Agents location->incompatible spill_kit Use spill kit for amines. Absorb with inert material. spill_check->spill_kit Yes dispose Dispose of waste in approved chemical waste container spill_check->dispose No (after use) spill_kit->dispose storage Store in a cool, dry, well-ventilated area incompatible->storage

Caption: A decision-making workflow for the safe handling of amine compounds.

  • Engineering Controls: Always handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to prevent inhalation of vapors.[14][16]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Skin Protection: Wear a lab coat and chemical-resistant gloves.[15] If contact occurs, wash the affected area immediately with soap and water.

    • Respiratory Protection: Not typically required if handled in a fume hood.

  • Incompatibility: Keep away from strong oxidizing agents and strong acids to prevent vigorous reactions.[9]

  • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Ventilate the area well.

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste.[15]

Summary and Recommendations

Storage ConditionTemperatureAtmosphereContainerRecommended Use
Long-Term -20°C to -80°CInert Gas (Ar, N₂)Amber Glass, PTFE CapArchival, > 1 month
Short-Term 2-8°CAir (Sealed)Amber Glass, PTFE CapActive Use, < 1 month
Benchtop Ambient (18-25°C)Air (Sealed)Amber VialImmediate Use, < 8 hours

Due to the lack of specific data for this compound, these guidelines are based on chemical first principles and best practices for analogous compounds. It is recommended that users perform their own stability assessments for critical applications. Adherence to these protocols will help ensure the integrity of the sample and the safety of laboratory personnel.

References

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
  • LabManager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage.
  • Noah Chemicals. (2016, November 21). 3 Safe Chemical Storage Tips for Your Chemical Engineering Lab.
  • Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely.
  • Solubility of Things. (n.d.). Cyclohexylamine.
  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Cheméo. (n.d.). Cyclohexylamine (C6H13N) properties.
  • Ataman Kimya. (n.d.). PHENOXYETHANOL.
  • Fisher Scientific. (2009, June 12). SAFETY DATA SHEET - Benzenemethanamine.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Rawsource. (2024, July 3). What are Amines? Structure, Types, Applications, and Safety.
  • Ataman Kimya. (n.d.). PHENOXYETHANOL (ETHYLENE GLYCOL PHENYL ETHER).
  • Chemneo. (2024, August 8). Chemical Analysis of 2-Phenoxyethanol CAS#122-99-6.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2- yl)benzyl)cyclohexanamine.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). N-Benzylidenecyclohexylamine. PubChem.
  • Ataman Kimya A.Ş. (n.d.). CYCLOHEXYLAMINE.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - Benzyl ethyl ether.
  • Cheméo. (n.d.). Chemical Properties of N-Phenylcyclohexylamine (CAS 1821-36-9).
  • TCI Chemicals. (2025, September 12). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). Benzenemethanamine, N-cyclohexyl-. PubChem.
  • Wikipedia. (n.d.). Cyclohexylamine.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanamine, N-cyclohexyl-. NIST Chemistry WebBook.
  • Cayman Chemical. (2025, March 27). PRODUCT INFORMATION - N-Benzylcyclohexylamine (hydrochloride).
  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7).
  • Keyingchem. (2026, January 13). What is the stability of 4 - Phenoxyphenol under different conditions?.
  • NCERT. (n.d.). Amines.
  • Smolecule. (2023, July 26). N-benzyl-3-(4-methoxyphenoxy)propan-1-amine.
  • National Institutes of Health. (n.d.). Benzyl-N-(2-(2-methoxy-phenoxy)-ethyl)amine hydrochloride. PubChem.

Sources

Troubleshooting & Optimization

Improving reaction yield of N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Troubleshooting for Reductive Amination

Introduction

Welcome to the Technical Support Center. You are likely encountering yield issues in the synthesis of N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine . This secondary amine is typically synthesized via the reductive amination of 3-(2-phenoxyethoxy)benzaldehyde with cyclohexylamine .

While this reaction appears standard, the specific steric and electronic properties of the reagents often lead to "silent failures"—where starting material is consumed but the desired product yield remains low due to competitive reduction or incomplete imine formation.

This guide provides a self-validating troubleshooting framework, moving beyond "recipes" to the causal chemical logic required for optimization.

Module 1: The Chemistry Engine (Mechanism & Logic)

To fix the yield, you must visualize the competition between the Product Pathway and the Parasitic Pathway .

The Critical Junction: Imine Formation

The reaction proceeds through a reversible equilibrium to form an imine (Schiff base), which is then reduced to the amine.

  • Success: Rapid imine formation followed by selective reduction.[1][2]

  • Failure: Slow imine formation allows the reducing agent to attack the unreacted aldehyde, forming the alcohol byproduct (3-(2-phenoxyethoxy)benzyl alcohol), which is a dead end.

Visualizing the Pathway

ReactionPathway cluster_0 Critical Control Point Aldehyde 3-(2-Phenoxyethoxy) benzaldehyde Imine Intermediate Imine Aldehyde->Imine Equilibrium (-H2O) Alcohol Byproduct: Benzyl Alcohol deriv. Aldehyde->Alcohol Competitive Reduction (Parasitic Side Rxn) Amine Cyclohexylamine Amine->Imine Equilibrium (-H2O) Imine->Aldehyde Hydrolysis (+H2O) Product Target Amine (Free Base) Imine->Product Selective Reduction (STAB/NaBH4) Water H2O

Figure 1: The kinetic competition between imine formation and aldehyde reduction. Green paths must be accelerated; red paths must be suppressed.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "I see a large spot on TLC corresponding to the alcohol byproduct."

Diagnosis: The reducing agent is attacking the aldehyde before it can convert to the imine. This usually happens when using Sodium Borohydride (NaBH₄) in a "one-pot" mix without allowing time for imine formation.

The Fix: Switch to Sodium Triacetoxyborohydride (STAB) or use a Stepwise Protocol.

  • Why? STAB is sterically crowded and electron-deficient. It reduces imines rapidly but reduces aldehydes very slowly. This "chemoselectivity" allows you to mix everything at once without significant alcohol formation [1].

  • Protocol Adjustment:

    • Dissolve Aldehyde (1.0 eq) and Cyclohexylamine (1.1 eq) in DCE (1,2-Dichloroethane).

    • Add STAB (1.4 eq).

    • Stir at Room Temp. Note: If you must use NaBH₄, you are required to stir the aldehyde and amine for 2–4 hours (or reflux) to form the imine before adding the reducing agent.

Issue 2: "The reaction is stalled. Starting material remains even after 24 hours."

Diagnosis: The equilibrium is not favoring the imine. Water generated during the reaction is hydrolyzing the imine back to the aldehyde.

The Fix: Chemical Dehydration using Titanium(IV) Isopropoxide .

  • Why? Ti(OiPr)₄ acts as a dual-function reagent: it is a Lewis Acid that activates the carbonyl and a water scavenger that shifts the equilibrium irreversibly toward the imine [2].

  • Protocol Adjustment:

    • Mix Aldehyde and Amine (neat or in minimal THF).

    • Add Ti(OiPr)₄ (1.25 eq). Stir 1h.

    • Dilute with Ethanol.

    • Add NaBH₄.[3][4]

Issue 3: "My crude yield is good, but I lose everything during extraction."

Diagnosis: Incorrect pH during workup.

  • The Physics: Cyclohexylamines are moderately basic (pKa ~10.6) [3]. If your aqueous layer is neutral (pH 7) or only slightly basic (pH 8-9), a significant portion of your product exists as the protonated ammonium salt, which stays in the water.

The Fix: The "pH 12 Rule".

  • Protocol Adjustment: After quenching the reaction, you must basify the aqueous layer to pH > 12 using 1M NaOH. Only at this pH will the amine be fully deprotonated (free base) and partition into the organic solvent (DCM or Ethyl Acetate).

Module 3: Optimized Experimental Protocols

Choose the protocol based on your available reagents and current failure mode.

Method A: The "Gold Standard" (High Chemoselectivity)

Best for: Minimizing side products; standard laboratory setup.

ComponentEquivalentsRole
3-(2-Phenoxyethoxy)benzaldehyde 1.0Limiting Reagent
Cyclohexylamine 1.1 - 1.2Nucleophile (Slight excess drives equilibrium)
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5Selective Reducing Agent
Acetic Acid (AcOH) 1.0Catalyst (Promotes iminium ion formation)
DCE or THF Solvent0.1 - 0.2 M Concentration

Step-by-Step:

  • Mix: Combine aldehyde and amine in DCE under Nitrogen.

  • Catalyze: Add Acetic Acid. Stir for 15 minutes.

  • Reduce: Add STAB in one portion.

  • Monitor: Stir at 20–25°C. Monitor via TLC/LCMS. Reaction is typically complete in 2–6 hours.

  • Quench: Add Saturated NaHCO₃.

  • Extract: Separate layers. Wash organic layer with Brine. Dry over Na₂SO₄.

Method B: The "Titanium Boost" (For Stubborn Reactions)

Best for: Sterically hindered substrates or if Method A leaves unreacted aldehyde.

  • Combine Aldehyde (1.0 eq) and Amine (1.2 eq) in a dry flask (Neat or minimal THF).

  • Add Ti(OiPr)₄ (1.25 eq) dropwise. Caution: Exothermic.

  • Stir for 1 hour at Room Temp. (Solution often becomes viscous/yellow).

  • Dilute with absolute Ethanol (10 mL per mmol).

  • Add NaBH₄ (1.5 eq) carefully.

  • Stir 2 hours.

  • Critical Workup: Quench with 1M NaOH (not water, to prevent Ti-gel formation). Filter the resulting white precipitate (Titanium oxide) through Celite. Extract the filtrate.

Module 4: Comparative Data (Reducing Agents)

Use this table to justify your reagent choice to project leadership.

ReagentSelectivityToxicitySpeedRecommendation
NaBH₄ (Sodium Borohydride)Low (Reduces Aldehydes & Imines)LowFastAvoid unless using Method B (Stepwise).
NaBH₃CN (Sodium Cyanoborohydride)High (pH dependent)High (Generates HCN) SlowLegacy method. Effective but hazardous.
NaBH(OAc)₃ (STAB)Excellent (Favors Imines)LowModeratePrimary Recommendation. Best yield profile [4].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][5] Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] Link

  • National Center for Biotechnology Information. (2024).[7][8] PubChem Compound Summary for CID 7965, Cyclohexylamine. PubChem. Link

  • Organic Chemistry Portal. (n.d.). Reductive Amination: Synthesis of Amines.[2][3][9][10][11] Organic Chemistry Portal. Link

Sources

Resolving baseline noise in HPLC analysis of N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Optimization for Lipophilic Amines Case Reference: N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine Ticket Status: Open | Priority: High Assigned Scientist: Senior Application Specialist

Executive Summary: The Analytical Challenge

You are encountering baseline noise during the analysis of This compound . To resolve this, we must first deconstruct the molecule’s behavior in a chromatographic system.

This molecule presents a "Perfect Storm" for HPLC baseline instability:

  • Secondary Amine Functionality (Cyclohexanamine moiety): Highly basic (pKa ~10.5). It aggressively interacts with residual silanols on silica columns, causing peak tailing that can be mistaken for baseline drift or "humps."

  • Double Ether Linkage & Aromatic Rings: These provide the UV chromophore but often require detection at low wavelengths (210–220 nm) for adequate sensitivity. At these wavelengths, mobile phase additives (like TFA) generate significant background noise.[1][2]

  • Hydrophobicity: The phenoxyethoxy-benzyl chain requires high organic content for elution, increasing the risk of gradient-related baseline shifts.

The following guide is structured to isolate and eliminate these noise sources systematically.

Part 1: Diagnostic Triage (Troubleshooting Workflow)

Before modifying your method, use this logic flow to identify the type of noise.

TroubleshootingFlow Start START: Characterize Noise IsRhythmic Is the noise rhythmic/sinusoidal? Start->IsRhythmic PumpIssue CAUSE: Pump Pulsation / Mixing ACTION: Check check-valves, increase mixing volume IsRhythmic->PumpIssue Yes IsSpikes Is the noise random sharp spikes? IsRhythmic->IsSpikes No DetectorIssue CAUSE: Lamp Aging / Air Bubbles ACTION: Degas mobile phase, check lamp energy IsSpikes->DetectorIssue Yes IsDrift Is it a wander/drift or 'humps'? IsSpikes->IsDrift No ChemIssue CAUSE: Chemical / Equilibrium ACTION: See Module 1 (Mobile Phase) IsDrift->ChemIssue Drift/Gradient Noise SilanolIssue CAUSE: Amine-Silanol Interaction ACTION: See Module 2 (Column) IsDrift->SilanolIssue Ghost Peaks/Tailing

Figure 1: Diagnostic logic tree for isolating HPLC baseline disturbances.

Part 2: Module 1 - The Chemical Noise (Mobile Phase)

Q: I am using TFA (Trifluoroacetic Acid) to fix peak shape, but my baseline is wavy. Why?

A: This is the most common issue with benzylamine analysis at low UV wavelengths. While TFA is an excellent ion-pairing agent that masks silanols (improving peak shape for your amine), it has a high UV absorbance cutoff (< 215 nm).

  • The Mechanism: In a gradient method (e.g., Water to Acetonitrile), the concentration of TFA effectively changes as the organic solvent creates a different solvation environment. This causes a rising or "humped" baseline.[3]

  • The Fix: You must balance the absorbance of Mobile Phase A and B, or switch modifiers.[4]

Comparative Analysis of Mobile Phase Modifiers
ModifierpKa ControlUV CutoffBaseline Noise RiskRecommended For
0.1% TFA Excellent (Ion Pairing)High (< 220 nm)High (Gradient Drift)UV > 230nm only
0.1% Formic Acid Good (pH ~2.7)Moderate (< 210 nm)Moderate LC-MS applications
Phosphate Buffer (pH 2.5) Excellent (Silanol suppression)Low (< 200 nm)Low Best for UV < 220nm
Ammonium Acetate (pH 10) Good (Neutralizes Amine)High (> 230 nm)High High pH resistant columns

Protocol: The "Balanced Absorbance" Technique (If you must use TFA) If you cannot switch to Phosphate (e.g., you need volatility for ELSD/MS), use this method to flatten the baseline:

  • Mobile Phase A: Water + 0.1% TFA.[2]

  • Mobile Phase B: Acetonitrile + 0.08% TFA.

    • Why? Acetonitrile suppresses the UV absorbance of TFA. By slightly lowering the TFA concentration in the organic phase (B), you compensate for the refractive index/absorbance shift, flattening the gradient baseline.

Part 3: Module 2 - The Interaction Noise (Column Chemistry)

Q: My baseline has broad "humps" that look like carryover. Is this noise?

A: This is likely Silanol Hysteresis , not random noise. Your molecule, this compound, is a secondary amine. At neutral or weak acidic pH, it becomes protonated (


).

Conventional C18 columns have residual silanol groups (


) on the surface. These can deprotonate to 

, creating a strong ion-exchange site that binds your amine.
  • Symptom: The amine "sticks" and slowly bleeds off the column over many minutes, creating a raised, noisy baseline or "ghost peaks" in subsequent runs.

SilanolInteraction Silica Silica Surface (Si-OH) Interaction Strong Ionic Bond (Peak Tailing/Noise) Silica->Interaction Deprotonation (Si-O-) Amine Analyte (Protonated Amine) Amine->Interaction Attraction Shield Steric Protection (End-capping) Shield->Silica Blocks Shield->Interaction Prevents

Figure 2: Mechanism of Amine-Silanol interaction causing baseline irregularities.

Protocol: Column Passivation & Selection

  • Immediate Fix: Switch to a "Base-Deactivated" or "Hybrid Particle" column (e.g., Waters XBridge, Agilent ZORBAX Eclipse Plus). These have chemically modified surfaces to hide silanols.

  • System Suitability Test: Inject a high concentration standard. If the baseline does not return to zero within 1.5x the peak width, your column is acting as a "trap" and releasing noise later.

Part 4: Module 3 - Hardware & Detection

Q: The noise is rhythmic/cyclic. Is it the pump?

A: For lipophilic amines requiring high organic gradients, mixing noise is prevalent. When mixing Water and Acetonitrile (especially with TFA), the reaction is endothermic and changes viscosity. If the HPLC mixer volume is too small, "packets" of unmixed solvent reach the detector, causing sinusoidal noise.

Troubleshooting Steps:

  • The "Static Mixer" Test: Install a larger volume static mixer (e.g., 350 µL) between the pump and injector. If the noise amplitude decreases, the issue is mixing efficiency.

  • Wavelength Selection:

    • The phenoxyethoxy group has a strong absorbance at 210-215 nm , but this is the "danger zone" for noise.

    • The benzyl ring has a secondary maximum around 254-260 nm .

    • Action: Reprocess your data at 254 nm. If the noise disappears but the peak remains visible (albeit smaller), the issue is purely optical (solvent/lamp limit) at 210 nm.

References & Further Reading

  • LCGC Magazine (Chromatography Online) . "Troubleshooting Baseline Noise in HPLC." Available at: [Link]

  • Agilent Technologies . "Eliminating Baseline Problems in HPLC." Technical Overview. Available at: [Link]

  • Waters Corporation . "Mobile Phase Additives for Peptide and Amine Characterization." Waters Blog. Available at: [Link]

  • Shimadzu . "Baseline Disturbance: Causes and Remedies." Technical Report. Available at: [Link]

(Note: The specific molecule this compound is treated here as a representative lipophilic secondary amine, applying established chromatographic principles for this chemical class.)

Sources

Safety Operating Guide

Personal protective equipment for handling N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profiling

Context: N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine is a specialized secondary amine intermediate, likely utilized in the synthesis of calcium-sensing receptor antagonists or similar pharmaceutical agents.[1]

Scientific Integrity Note: As a specific Safety Data Sheet (SDS) for this exact structure is often proprietary or unavailable in public indices, this protocol is constructed using the Functional Group Approach (FGA) . We analyze the risks based on its pharmacophore: a secondary benzylamine coupled with a lipophilic ether chain .

Hazard Profile (Derived):

  • Corrosivity/Irritation: High. Secondary amines are organic bases (pKa ~10-11).[1] They can cause severe skin burns and permanent eye damage (alkaline hydrolysis of corneal tissue).

  • Skin Absorption: High. The phenoxyethoxy tail significantly increases lipophilicity (LogP), facilitating rapid dermal penetration.

  • Sensitization: Potential. Benzylic amines are known structural alerts for skin sensitization.

The "Defense in Depth" PPE Strategy

Do not rely on a single barrier. We utilize a multi-layered defense system designed to fail safely.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Ocular Chemical Splash Goggles (Indirect Vent)Critical: Safety glasses are insufficient.[1] Amines are basic; vapors can bypass glasses, reacting with ocular moisture to cause chemical conjunctivitis ("blue haze" vision).
Dermal (Hands) Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Dynamics: Amines can permeate thin nitrile.[1] The air gap between gloves acts as a diffusion break. Latex is not recommended due to poor amine resistance.
Respiratory Fume Hood (Face velocity: 100 fpm)The compound's molecular weight suggests low volatility, but aerosols (if liquid) or dusts (if solid) are highly toxic.
Body Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coats absorb liquids. A rubberized or Tyvek apron prevents "wicking" of the lipophilic amine to the skin.
Visualization: PPE Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the specific interaction type.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Oil / Solution State->Liquid Pipetting/Synthesis Risk_Dust Risk: Inhalation of Dust Action: Fume Hood + N95 Backup Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption Action: Double Nitrile + Apron Liquid->Risk_Splash Eye_Risk Eye Hazard: Alkaline Burn Risk_Dust->Eye_Risk Risk_Splash->Eye_Risk Goggles MANDATORY: Splash Goggles Eye_Risk->Goggles

Figure 1: Decision tree for PPE selection based on physical state and primary risk vectors.[1]

Operational Protocols

A. Weighing & Transfer (Solid State)[1]
  • The Problem: Organic amine salts are often electrostatic. Static discharge can scatter toxic dust.[1]

  • The Protocol:

    • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.

    • Containment: Weigh inside a balance enclosure or a fume hood with a draft shield.

    • Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary container (weigh boat) first to prevent stock contamination.

B. Liquid Handling (Viscous Oil/Solution)
  • The Problem: The phenoxyethoxy chain makes this compound viscous and sticky. High viscosity leads to dripping and surface contamination.

  • The Protocol:

    • Positive Displacement: Use positive displacement pipettes (e.g., Gilson Microman) rather than air-displacement pipettes to ensure accuracy and prevent dripping.

    • Double Containment: Perform all transfers over a tray lined with absorbent pads.

Emergency Response: Spill & Exposure

This protocol uses a Self-Validating System : The response is dictated by the pH nature of the contaminant.[1]

Spill Management Workflow

Neutralization Principle: Do not use water immediately on a neat spill (spreads the lipophilic oil). Use a weak acid to convert the amine to a water-soluble, less volatile salt.[1]

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Close Hood Sash) Spill->Evacuate PPE_Don 2. Don Emergency PPE (Goggles + Double Gloves) Evacuate->PPE_Don Absorb 3. Absorb (Vermiculite/Sand) PPE_Don->Absorb Neutralize 4. Decontaminate Surface (1% Acetic Acid or Citric Acid) Absorb->Neutralize Dispose 5. Disposal (Haz Waste Tag: Toxic/Basic) Neutralize->Dispose

Figure 2: Step-by-step spill response emphasizing chemical neutralization.

First Aid (Immediate Action)[1][4]
  • Eye Contact: Flush for minimum 15 minutes .[2] Causality: Alkalis penetrate deep into tissue; brief rinsing is insufficient to stop the saponification of eye lipids.

  • Skin Contact: Wash with soap and water.[3][4][5] Do not use alcohol; alcohol increases blood flow and may enhance absorption of the lipophilic amine.

Disposal & Waste Management

Waste Stream Classification: Organic Alkali / Toxic.

  • Segregation: Never mix with acidic waste streams (e.g., acid chlorides, mineral acids) in the waste container.

    • Risk:[6][7][5][8][9] Exothermic acid-base reaction can pressurize and rupture the container.[1]

  • Container: High-density polyethylene (HDPE) is preferred.[1]

  • Labeling: Must list "this compound" and "Secondary Amine" clearly.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

  • PubChem. Compound Summary: N-Benzylcyclohexanamine (Structural Analog). National Library of Medicine.[1]

Sources

×

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N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.